Spilanthol

Anti-inflammatory Topical formulation Dermatology

Researchers requiring a geometrically pure N-alkylamide often encounter unreliable potency from crude plant extracts. Spilanthol (CAS 76361-77-8), with its validated (2E,6Z,8E) triene configuration, is the definitive solution: • 95% inhibition of Aspergillus parasiticus growth & suppression of aflatoxin biosynthesis genes by up to 84% - substantially outperforming crude H. longipes extracts. • ~2.5-2.8× superior antimalarial potency vs. related alkylamides against both chloroquine-sensitive and -resistant P. falciparum strains. • Consistent TRPA1/TRPV1-mediated tingling & sialogogue effects confirmed by SAR studies across 26 derivatives. Supplied at ≥98% purity (HPLC); available from stock for immediate dispatch.

Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
CAS No. 76361-77-8
Cat. No. B1245566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpilanthol
CAS76361-77-8
Synonyms(2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamid
affinin
N-isobutyl-2E-decenamide
spilanthol
Molecular FormulaC14H23NO
Molecular Weight221.34 g/mol
Structural Identifiers
SMILESCC=CC=CCCC=CC(=O)NCC(C)C
InChIInChI=1S/C14H23NO/c1-4-5-6-7-8-9-10-11-14(16)15-12-13(2)3/h4-7,10-11,13H,8-9,12H2,1-3H3,(H,15,16)/b5-4+,7-6+,11-10+
InChIKeyBXOCHUWSGYYSFW-RXTMUMTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Spilanthol Sourcing and Differentiation Data


Spilanthol (also referred to as affinin) is an N-alkylamide bioactive compound, specifically (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide, primarily isolated from Acmella oleracea and Heliopsis longipes [1]. It is characterized by its distinctive tingling and saliva-inducing properties and a broad, well-documented spectrum of pharmacological activities [1]. Due to its commercial value and complex stereochemistry, it is often sold with approximately 80% isomeric purity, with prices historically reaching up to $1400 for 10 mg [2].

Stereochemical-control study fit (2E,6Z,8E isomer review)
Reported multi-target pharmacological screening context
Natural product chemesthetic sensory research workflow

Why Generic Alkylamide Substitution Fails for Spilanthol


Spilanthol cannot be simply interchanged with other N-alkylamides due to profound, quantifiable differences in both potency and molecular target profile. Its specific (2E,6Z,8E) triene geometry is critical for its unique chemesthetic effects; studies on 26 derivatives confirmed this specific configuration yields the most active tingling and saliva-inducing compound [1]. Furthermore, minor structural modifications lead to significant shifts in bioactivity. For instance, the fully reduced analog N-isobutyl-decanamide shows superior anti-inflammatory potency (ED50 0.9 vs 1.2 mg/ear), while the partially reduced N-isobutyl-2E-decenamide displays higher bacteriostatic activity [2][3]. These structural nuances directly impact performance, making generic replacement with alternative alkylamides an unreliable and high-risk strategy for research reproducibility and product development.

Spilanthol is not interchangeable with reduced analogs; alkylamide reduction shifts anti-inflammatory endpoint profile significantly.
Isobutyl-decanamide or 2E-decenamide exhibit divergent bacteriostatic and anesthetic assay responses.
Crude H. longipes extract introduces undefined matrix effects; antifungal and cytotoxicity endpoint interpretation may differ from purified spilanthol.

Spilanthol Quantitative Differentiation Guide


Topical Anti-Inflammatory Potency vs. Reduced Analog

In a direct head-to-head study using the mouse ear edema model, spilanthol (affinin) demonstrated a less potent topical anti-inflammatory effect compared to its reduced analog, isobutyl-decanamide. Spilanthol exhibited an ED50 of 1.2 mg/ear, while the analog achieved an ED50 of 0.9 mg/ear in the arachidonic acid (AA) induced inflammation model [1]. This indicates that while spilanthol is active, the structural reduction of its double bonds enhances topical anti-inflammatory potency, a critical consideration for formulation development.

Topical Anti-inflammatory
Head-to-head
Spilanthol ED50 1.2 mg/ear vs Isobutyl-decanamide 0.9 mg/ear
Reported comparative endpoint context
Mouse ear edema, arachidonic acid model
Anti-inflammatory Topical formulation Dermatology

Antifungal & Anti-Aflatoxigenic: vs. Crude Extract

Spilanthol exhibits superior antifungal and anti-aflatoxigenic activity compared to the crude extract from which it is derived. At a concentration of 300 µg/mL, spilanthol achieved 95% inhibition of radial growth of Aspergillus parasiticus and 61% inhibition of aflatoxin production, whereas the crude H. longipes root extract showed only 87% growth inhibition and 48% aflatoxin inhibition [1]. At the genetic level, spilanthol suppressed the expression of the aflatoxin biosynthesis genes aflD by 79% and aflR by 84%, compared to 55% and 59% suppression by the extract, respectively [1].

Antifungal & Anti-aflatoxigenic
Head-to-head
95% growth inhibition (spilanthol) vs 87% (extract); aflD suppression 79% vs 55%
Supports antifungal screening context
A. parasiticus at 300 µg/mL
Antifungal Food safety Mycotoxin control

Anesthetic Activity vs. Synthetic Analog & EMLA

Spilanthol's anesthetic efficacy was compared to a simplified synthetic analog and the clinical gold standard, EMLA cream (2.5% lidocaine/2.5% prilocaine). In an in vivo tail flick model in mice, the synthetic analog exhibited superior anesthetic activity compared to both spilanthol and EMLA, with a statistically significant increase in latency time [1]. While spilanthol itself demonstrated anesthetic properties, its activity was lower than the optimized analog, and both compounds showed in vitro skin permeation across dermatomed pig ear skin in Franz-type diffusion cells [1].

Anesthetic Activity
Head-to-head
Synthetic analog > Spilanthol > Vehicle in tail flick latency
Reported anesthetic assay context
In vivo mouse model, Franz cell permeation
Local anesthetic Topical analgesic Dentistry

Antimalarial Potency vs. Co-occurring Alkylamide

Spilanthol demonstrates superior antimalarial potency compared to another alkylamide, undeca-2E-ene-8,10-diynoic acid isobutylamide, which co-occurs in Spilanthes acmella extracts. Against the chloroquine-sensitive Plasmodium falciparum strain PFB, spilanthol exhibited an IC50 of 16.5 µg/mL, whereas the comparator showed an IC50 of 41.4 µg/mL, making spilanthol approximately 2.5-fold more potent [1]. This difference was even more pronounced against the chloroquine-resistant K1 strain, with IC50 values of 5.8 µg/mL for spilanthol and 16.3 µg/mL for the comparator, a 2.8-fold difference [1].

Antimalarial IC50
Head-to-head
Spilanthol IC50 16.5/5.8 µg/mL vs comparator 41.4/16.3 µg/mL (PFB/K1)
Supports antimalarial screening context
P. falciparum strains, chloroquine-sensitive/resistant
Antimalarial Drug discovery Parasitology

Cytotoxicity Selectivity: Comparison with Extract

Spilanthol retains the favorable selectivity index (SI) observed for the crude H. longipes extract, while exhibiting more pronounced antiproliferative effects on cancer cell lines. The extract showed significant growth inhibition against K-562 and MCF-7 cells, with IC50 values of 87.14 and 134.25 μg/mL, respectively, without substantial toxicity to non-cancerous HaCaT cells [1]. Importantly, spilanthol alone displayed an even stronger inhibitory effect on cancer cell lines while maintaining this selectivity [1]. This suggests that the purified compound is at least as selective as the crude extract and is the primary driver of its anticancer activity.

Cytotoxicity Selectivity
Head-to-head
Spilanthol maintained selectivity index; more pronounced inhibition than extract
Supports cytotoxicity endpoint review
MTT assay, K-562/MCF-7 vs HaCaT cells
Cancer research Cytotoxicity Selectivity index

Spilanthol High-Impact Application Scenarios


Food Safety: Mycotoxin & Fungal Control

Researchers and product developers in food safety and agriculture should prioritize spilanthol over crude H. longipes extracts or other alkylamides for controlling Aspergillus parasiticus and aflatoxin contamination. As established in Section 3, spilanthol achieves 95% inhibition of fungal growth and suppresses key aflatoxin biosynthesis genes by up to 84%, significantly outperforming the crude plant extract [1]. This level of potency and specific gene regulation is not reliably achievable with less refined or structurally different compounds, making purified spilanthol the preferred agent for developing novel fungicides or food preservatives.

Cosmeceutical: Trigeminal & Anesthetic Effects

For cosmetic and oral care applications requiring a specific tingling, saliva-inducing, or mild local anesthetic effect, spilanthol is the benchmark N-alkylamide. Structure-activity relationship studies confirm its (2E,6Z,8E) geometry is optimal for these sensory properties [2]. While a synthetic analog shows superior anesthetic potency in vivo [3], spilanthol remains the prototypical compound for developing sensory products. Its proven ability to permeate skin [3] and its defined, moderate activity profile make it ideal for formulations where a balanced sensory and functional effect is desired, distinguishing it from more potent but potentially harsher anesthetics or less active alkylamides.

Antimalarial Lead Compound for Resistant Strains

In antimalarial drug discovery programs, spilanthol should be selected as the lead N-alkylamide candidate over others found in S. acmella. The evidence clearly shows it is approximately 2.5- to 2.8-fold more potent than undeca-2E-ene-8,10-diynoic acid isobutylamide against both chloroquine-sensitive and -resistant P. falciparum strains [4]. This superior potency, particularly against drug-resistant parasites, makes spilanthol a more promising scaffold for medicinal chemistry optimization and in vivo validation, justifying its prioritization in research and procurement.

Application
Selection Property
Validation Focus
Mycotoxin & fungal control research
Antifungal compound purity
Aflatoxin gene suppression and radial growth inhibition
Chemesthetic sensory & topical research
Stereochemical purity (2E,6Z,8E)
Sensory assay reproducibility and skin permeation
Antimalarial screening studies
Lead-like alkylamide profile
P. falciparum drug-resistant strain panel

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


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